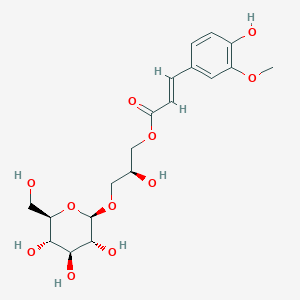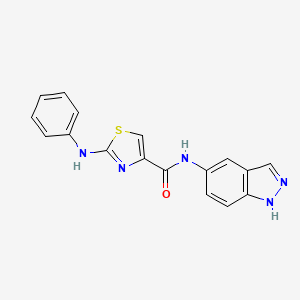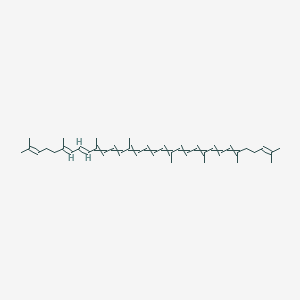![molecular formula C15H14FN5O2S B11933791 2-((1-(3-Fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)butanamide](/img/structure/B11933791.png)
2-((1-(3-Fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
HS148 is a selective inhibitor of death-associated protein kinase 3 (DAPK3), with a Ki value of 119 nM . It is primarily used in scientific research to study apoptosis and related cellular processes. The molecular formula of HS148 is C15H14FN5O2S, and it has a molecular weight of 347.37 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of HS148 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are proprietary and typically provided by suppliers like MedChemExpress .
Industrial Production Methods
Industrial production methods for HS148 are not publicly disclosed due to proprietary reasons. it is known that the compound is synthesized under controlled laboratory conditions to ensure high purity and consistency .
Análisis De Reacciones Químicas
Types of Reactions
HS148 undergoes various chemical reactions, including:
Oxidation: HS148 can be oxidized under specific conditions to form oxidized derivatives.
Reduction: The compound can be reduced to form reduced derivatives.
Substitution: HS148 can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in the reactions of HS148 include oxidizing agents, reducing agents, and various catalysts. The specific conditions for these reactions depend on the desired outcome and the nature of the reagents used .
Major Products Formed
The major products formed from the reactions of HS148 include its oxidized and reduced derivatives, as well as substituted compounds with different functional groups .
Aplicaciones Científicas De Investigación
HS148 is widely used in scientific research for its ability to selectively inhibit DAPK3. Some of its key applications include:
Chemistry: HS148 is used to study the chemical properties and reactions of DAPK3 inhibitors.
Biology: The compound is used to investigate the role of DAPK3 in cellular processes such as apoptosis and autophagy.
Medicine: HS148 is explored for its potential therapeutic applications in diseases where DAPK3 is implicated, such as cancer and neurodegenerative disorders.
Industry: The compound is used in the development of new drugs and therapeutic agents targeting DAPK3
Mecanismo De Acción
HS148 exerts its effects by selectively inhibiting DAPK3, a serine/threonine kinase involved in the regulation of apoptosis and autophagy. By binding to the active site of DAPK3, HS148 prevents its phosphorylation activity, thereby modulating downstream signaling pathways involved in cell death and survival .
Comparación Con Compuestos Similares
Similar Compounds
Some compounds similar to HS148 include other DAPK3 inhibitors such as:
- DAPK3 Inhibitor 1
- DAPK3 Inhibitor 2
- DAPK3 Inhibitor 3
Uniqueness of HS148
HS148 is unique due to its high selectivity and potency as a DAPK3 inhibitor, with a Ki value of 119 nM. This makes it a valuable tool in research for studying the specific role of DAPK3 in various cellular processes .
Propiedades
Fórmula molecular |
C15H14FN5O2S |
|---|---|
Peso molecular |
347.4 g/mol |
Nombre IUPAC |
2-[[1-(3-fluorophenyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl]butanamide |
InChI |
InChI=1S/C15H14FN5O2S/c1-2-11(12(17)22)24-15-19-13-10(14(23)20-15)7-18-21(13)9-5-3-4-8(16)6-9/h3-7,11H,2H2,1H3,(H2,17,22)(H,19,20,23) |
Clave InChI |
IQWUQCPIOBQMPK-UHFFFAOYSA-N |
SMILES canónico |
CCC(C(=O)N)SC1=NC2=C(C=NN2C3=CC(=CC=C3)F)C(=O)N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(2S)-2-hydroxy-2-[(2R)-5-oxo-3,4-bis(phenylmethoxy)-2H-furan-2-yl]ethyl] 6-[3-(didodecylamino)propyl-dodecylamino]hexanoate](/img/structure/B11933723.png)

![N-[(4-fluorophenyl)methyl]-2-[(3S)-6-(methylcarbamoylamino)-2',4'-dioxospiro[1,2-dihydroindene-3,5'-1,3-oxazolidine]-3'-yl]-N-[(2R)-1,1,1-trifluoropropan-2-yl]acetamide](/img/structure/B11933743.png)

![(2E)-3-{4-[(1E)-2-(2-Chloro-4-fluorophenyl)-1-(1H-indazol-5-YL)but-1-EN-1-YL]phenyl}prop-2-enoic acid](/img/structure/B11933750.png)
![undecyl 8-[(6-heptadecan-9-yloxy-6-oxohexyl)-(2-hydroxyethyl)amino]octanoate](/img/structure/B11933755.png)
![8-(6-Methoxypyridin-3-yl)-3-methyl-1-(4-(piperazin-1-yl)-3-(trifluoromethyl)phenyl)-1H-imidazo[4,5-c]quinolin-2(3H)-one fumarate](/img/structure/B11933762.png)

![(5R,6S)-5-(4-chlorophenyl)-6-cyclopropyl-3-[6-methoxy-5-(4-methylimidazol-1-yl)pyridin-2-yl]-5,6-dihydro-2H-1,2,4-oxadiazine](/img/structure/B11933767.png)
![4-[[(3aS,5aS,5bS,7aS,9R,11aS,11bS,13aR)-3a-[2-[(4-chlorophenyl)methyl-[2-(dimethylamino)ethyl]amino]acetyl]-5a,5b,8,8,11a-pentamethyl-2-oxo-1-propan-2-yl-4,5,6,7,7a,9,10,11,11b,12,13,13a-dodecahydro-3H-cyclopenta[a]chrysen-9-yl]oxy]-2,2-dimethyl-4-oxobutanoic acid](/img/structure/B11933775.png)
![N-[6-[(3S,6S)-5-amino-3,6-dimethyl-6-(trifluoromethyl)-2H-1,4-oxazin-3-yl]-5-fluoropyridin-2-yl]-3-chloro-5-(trifluoromethyl)pyridine-2-carboxamide](/img/structure/B11933782.png)

![(2S,9R,10R,13R,14S,16R,17R)-17-[(E)-2,6-dihydroxy-6-methyl-3-oxohept-4-en-2-yl]-2,16-dihydroxy-4,4,9,13,14-pentamethyl-2,7,8,10,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthrene-3,11-dione](/img/structure/B11933795.png)

